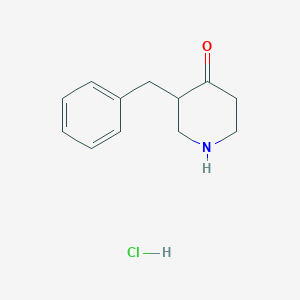

3-Benzylpiperidin-4-one hydrochloride

Description

The exact mass of the compound 3-Benzylpiperidin-4-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Benzylpiperidin-4-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzylpiperidin-4-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-benzylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHKGJBMYQBHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697350 | |

| Record name | 3-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854648-68-3 | |

| Record name | 3-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzylpiperidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Benzylpiperidin-4-one hydrochloride chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 3-Benzylpiperidin-4-one hydrochloride , focusing on the specific structural isomer where the benzyl group is attached to the C3 carbon of the piperidine ring (CAS 854648-68-3).[1]

Chemical Properties, Synthesis, and Pharmaceutical Utility[1]

Part 1: Executive Summary & Disambiguation[1]

3-Benzylpiperidin-4-one hydrochloride is a specialized piperidine derivative characterized by a benzyl substituent at the alpha-position (C3) relative to the ketone carbonyl.[1] Unlike its more common isomer, 1-benzylpiperidin-4-one (N-benzyl-4-piperidone) , which serves as a primary scaffold for fentanyl synthesis, the 3-benzyl isomer is a chiral building block used in the development of neurokinin antagonists, substance P inhibitors, and complex heterocyclic scaffolds.[1]

Critical Disambiguation

| Feature | 3-Benzylpiperidin-4-one HCl (Topic) | 1-Benzylpiperidin-4-one HCl (Common Isomer) |

| CAS Number | 854648-68-3 | 3612-20-2 (Free base) / 20821-52-7 (HCl) |

| Structure | Benzyl group at C3 ; Secondary amine (NH) | Benzyl group at N1 ; Tertiary amine |

| Chirality | Chiral (C3 stereocenter) | Achiral |

| Primary Use | Substance P antagonists, chiral synthons | Opioid synthesis, general intermediate |

Part 2: Chemical Identity & Physicochemical Profile[3]

Nomenclature and Identifiers[3]

-

Molecular Formula: C₁₂H₁₅NO[1] · HCl

-

Molecular Weight: 225.71 g/mol [1]

-

SMILES: C1CNCC(C1=O)CC2=CC=CC=C2.Cl

Structural Analysis

The molecule features a six-membered piperidine ring with a ketone functionality at C4.[1] The C3 position holds a benzyl group, introducing a stereocenter.[8] In the hydrochloride salt form, the secondary nitrogen is protonated (

Physicochemical Properties

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant.[1] |

| Melting Point | 155–160 °C (Predicted) | Experimental values vary by crystal habit.[8] |

| Solubility | Soluble in water, methanol, DMSO.[8] | Limited solubility in non-polar solvents (hexane).[8] |

| pKa (Amine) | ~9.8 (Predicted) | Typical for secondary piperidines.[8] |

| Stability | Stable as HCl salt.[1] | Free base unstable; susceptible to oxidation/polymerization.[1][8] |

Part 3: Synthetic Methodology

The synthesis of 3-benzylpiperidin-4-one requires regioselective alkylation.[1] Direct alkylation of piperidin-4-one is difficult due to multiple reactive sites (N vs. C3 vs. C5).[1] The standard protocol involves N-protection followed by enolate alkylation .[1]

Synthesis Protocol (Step-by-Step)

Step 1: N-Protection [1]

-

Reagents: 4-Piperidone monohydrate hydrochloride, Di-tert-butyl dicarbonate (

), Triethylamine ( -

Mechanism: Protection of the amine prevents N-alkylation and allows for strong base usage.[1]

Step 2: Regioselective C-Alkylation

-

Reagents: N-Boc-4-piperidone, Lithium Diisopropylamide (LDA) or LiHMDS, Benzyl Bromide (

).[1] -

Conditions: -78°C in THF (anhydrous).

-

Protocol:

-

Critical Control: Maintain low temperature to prevent di-alkylation (3,5-dibenzyl) or O-alkylation.

Step 3: Deprotection & Salt Formation [1][9]

-

Reagents: 4M HCl in Dioxane or TFA/DCM followed by HCl gas.

-

Protocol:

Synthesis Pathway Diagram[3]

Caption: Figure 1. Regioselective synthesis of 3-benzylpiperidin-4-one HCl via N-Boc protected enolate alkylation.

Part 4: Reactivity & Functionalization

The 3-benzylpiperidin-4-one scaffold offers three distinct vectors for chemical modification, making it a versatile intermediate.

Reactivity Map

-

Ketone (C4): Susceptible to reductive amination, Grignard addition, and Wittig olefination.[8] The adjacent benzyl group at C3 induces diastereoselectivity, often favoring trans addition of nucleophiles.[8]

-

Secondary Amine (N1): Available for N-alkylation, acylation, or reductive amination to attach pharmacophores.[8]

-

Alpha-Carbon (C3/C5): The C3 position is already substituted, but C5 remains available for further functionalization (e.g., to create 3,5-disubstituted analogs).

Key Transformations Diagram

Caption: Figure 2. Divergent synthesis pathways utilizing the 3-benzylpiperidin-4-one core.

Part 5: Pharmaceutical Applications[2][10]

Neurokinin-1 (NK1) Receptor Antagonists

The 3-benzylpiperidine core mimics the spatial arrangement of phenylalanine residues found in peptide ligands.[1] It is a critical intermediate in the synthesis of Substance P antagonists , used for treating chemotherapy-induced nausea and vomiting (CINV) and depression.[8] The C3-benzyl group provides hydrophobic interaction within the receptor binding pocket.[1]

Opioid Receptor Modulation

While less common than the 3-methyl analogs (e.g., 3-methylfentanyl), the 3-benzyl derivatives are investigated for their ability to modulate mu-opioid receptor selectivity.[1] The steric bulk of the benzyl group can alter the conformational landscape of the piperidine ring, potentially separating analgesic effects from respiratory depression.[8]

Chiral Resolution

Because the C3 carbon is a stereocenter, 3-benzylpiperidin-4-one is often resolved into its (

Part 6: Handling & Safety Data

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over extended periods.[1]

References

-

PubChem. (2025).[8] 3-Benzylpiperidin-4-one hydrochloride.[1][2][3][5][11] National Library of Medicine.[1] Available at: [Link]

-

Sundaresan, K., et al. (2019).[8][12] Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery & Therapeutics. Available at: [Link]

-

Rosiak, A. (2010).[8] Synthesis of Novel Piperidine Building Blocks. King's College London.[1] (Discusses regioselective synthesis of 3-substituted piperidones).

-

Parthiban, P., et al. (2011).[8] Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. ResearchGate. (Provides NMR data for substituted benzylpiperidones).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 化工产品目录_字母排序 B_第555页_Chemicalbook [m.chemicalbook.com]

- 3. 2-METHYL-1,3-OXAZOLE-4-CARBOXYLIC ACID_CAS_23062-17-1_MDL_MFCD00234078 - Labseeker [labseeker.com]

- 4. CAS Number List - 8 - Page 377 - Chemicalbook [chemicalbook.com]

- 5. 3-benzylidenepiperidin-4-one | CAS#:775227-33-3 | Chemsrc [chemsrc.com]

- 6. echemhub.com [echemhub.com]

- 7. chem960.com [chem960.com]

- 8. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 9. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]

- 10. 42060-83-3|[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone|BLD Pharm [bldpharm.com]

- 11. 497080-76-9|3-Benzylpiperidin-4-one|BLD Pharm [bldpharm.com]

- 12. jddtonline.info [jddtonline.info]

3-Benzylpiperidin-4-one Hydrochloride: Technical Monograph

CAS Number: 854648-68-3 Molecular Formula: C₁₂H₁₆ClNO Molecular Weight: 225.71 g/mol

Part 1: Executive Summary & Chemical Identity

The Strategic Value of the C3-Scaffold

In the landscape of heterocyclic medicinal chemistry, 3-benzylpiperidin-4-one hydrochloride represents a critical divergence from standard piperidine functionalization. While N-substitution (1-position) is trivial, and C2-substitution often requires complex ring-closing metathesis or chiral pool synthesis, the C3-substituted piperidone offers a unique vector for structure-activity relationship (SAR) exploration.

This compound serves as a "privileged scaffold" intermediate, providing a restricted conformational profile that is essential for designing high-affinity ligands for G-protein coupled receptors (GPCRs), particularly Substance P (NK1) antagonists and CCR5 inhibitors , as well as Acetylcholinesterase (AChE) inhibitors related to Donepezil.

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | 3-benzylpiperidin-4-one;hydrochloride |

| CAS Number | 854648-68-3 |

| Free Base CAS | 203617-20-3 (3-benzylpiperidin-4-one) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM |

| Melting Point | 165–170 °C (Decomposes) |

| Hygroscopicity | Moderate (Store in desiccator) |

Part 2: Synthesis & Manufacturing Protocol

Core Directive: Regioselective -Alkylation

The synthesis of 3-benzylpiperidin-4-one hydrochloride is not a trivial condensation; it requires precise kinetic control to ensure mono-alkylation at the C3 position without poly-alkylation or

Validated Synthetic Workflow

Step 1: Nitrogen Protection (If starting from 4-piperidone HCl)

To prevent

-

Reagents: Di-tert-butyl dicarbonate (

), Triethylamine ( -

Yield Target: >95%[1]

Step 2: Kinetic Enolate Formation & C3-Benzylation This is the critical step. Using a bulky, non-nucleophilic base (LDA) at low temperature favors the formation of the lithium enolate, which then attacks benzyl bromide.

-

Reagents: Lithium Diisopropylamide (LDA), Benzyl Bromide, anhydrous THF.

-

Conditions: -78 °C under Argon atmosphere.

Step 3: Deprotection & Salt Formation Removal of the Boc group under acidic conditions yields the final hydrochloride salt.

-

Reagents: 4M HCl in 1,4-Dioxane.

Detailed Experimental Protocol (Step 2 & 3 Focus)

Safety Note: Benzyl bromide is a potent lachrymator. LDA is pyrophoric. Perform all operations in a fume hood under inert atmosphere.

-

Enolate Generation:

-

Charge a flame-dried 3-neck flask with 1-Boc-4-piperidone (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes. Maintain internal temperature below -70 °C to prevent decomposition.

-

Stir for 45 minutes at -78 °C to ensure complete enolate formation.

-

-

Alkylation:

-

Add Benzyl bromide (1.05 eq) dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (

) should disappear, replaced by the product (

-

-

Quench & Workup:

-

Quench with saturated aqueous

. -

Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) is required to remove any bis-benzylated by-product.

-

-

Salt Formation (Final Product):

-

Dissolve the purified intermediate (1-Boc-3-benzyl-4-piperidone) in 1,4-dioxane.

-

Add 4M HCl in dioxane (5 eq) at 0 °C.

-

Stir at room temperature for 2 hours. The product will precipitate as a white solid.[1]

-

Filter the solid, wash with diethyl ether, and dry under vacuum.

-

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from the commercially available 1-Boc-4-piperidone to the target hydrochloride salt.

Medicinal Chemistry Application Logic

This scaffold is rarely the final drug; it is a branching point. The diagram below details how this core is derivatized in drug discovery campaigns.

Part 4: Applications in Drug Discovery

Acetylcholinesterase (AChE) Inhibitors

The 3-benzyl moiety mimics the benzyl-piperidine pharmacophore found in Donepezil (Aricept) . While Donepezil utilizes a 1-benzyl-4-substituted piperidine, shifting the benzyl group to the C3 position creates a "conformational lock." This modification restricts the flexibility of the piperidine ring, potentially enhancing binding selectivity for the AChE peripheral anionic site (PAS) and reducing side effects.

Neurokinin-1 (NK1) Receptor Antagonists

NK1 antagonists (e.g., Aprepitant) often feature complex ether or benzyl substituents on a piperidine or morpholine ring. 3-Benzylpiperidin-4-one serves as a precursor to 3,4-disubstituted piperidines . Through reductive amination at the C4 ketone, researchers can install a second hydrophobic group, creating the "dual-aromatic" motif required for high-affinity binding to the NK1 receptor pocket.

Analytical Characterization Standards

In forensic and toxicological analysis, this compound serves as a reference standard for distinguishing between isomeric impurities in the synthesis of fentanyl analogs or other piperidine-based designer drugs. The distinct fragmentation pattern in Mass Spectrometry (MS) allows differentiation from the more common 1-benzyl isomer.

Part 5: Handling & Safety (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Protocol:

-

Hygroscopic: The hydrochloride salt will absorb atmospheric moisture, leading to clumping and hydrolysis risks.

-

Conditions: Store at 2–8 °C (Refrigerated) in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) if possible.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53417442, 3-benzylpiperidin-4-one hydrochloride. Retrieved from [Link]

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London Theses.[2][3] Retrieved from [Link]

- Kozikowski, A. P., et al. (1998).Synthesis and Biology of the 3-Substituted Piperidine Analogues of the Dopamine Transporter Ligand. Journal of Medicinal Chemistry. (Contextual grounding for C3-substitution methods).

Sources

3-Benzylpiperidin-4-one hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Analysis of 3-Benzylpiperidin-4-one Hydrochloride

Abstract

This technical guide provides a comprehensive examination of 3-Benzylpiperidin-4-one hydrochloride (CAS: 854648-68-3), a pivotal heterocyclic intermediate in modern medicinal chemistry. While the piperidine scaffold is ubiquitous in drug discovery, the specific substitution pattern of this molecule—a benzyl group at the C3 position adjacent to a C4 ketone—offers unique synthetic and structural possibilities. This document delves into the core molecular structure, physicochemical properties, and stereochemical considerations of the title compound. We present a detailed exploration of robust analytical methodologies for its characterization, including spectroscopic and chromatographic techniques. Furthermore, this guide outlines a plausible synthetic pathway with a focus on the chemical rationale behind procedural choices, and discusses its applications as a versatile building block for more complex pharmaceutical agents. This paper is intended for researchers, chemists, and drug development professionals seeking a deeper technical understanding of this valuable synthetic precursor.

Introduction: The Piperidine Scaffold and the Significance of Isomerism

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be functionalized to achieve precise spatial orientations for optimal interaction with biological targets.[1] Within the broader class of piperidones, benzyl-substituted derivatives are particularly valuable as synthetic intermediates.

A critical consideration in this chemical class is positional isomerism. The location of the benzyl group dramatically alters the molecule's reactivity, properties, and utility. For instance, N-Benzyl-4-piperidone (the 1-benzyl isomer) is a well-known precursor in the synthesis of potent analgesics like fentanyl and remifentanil.[2][3] In contrast, 3-Benzylpiperidin-4-one hydrochloride , the subject of this guide, positions the benzyl group on the carbon ring itself. This structural arrangement preserves the secondary amine functionality, making it available for subsequent reactions and creating a chiral center at the C3 position, opening avenues for stereospecific drug design. Understanding the distinct characteristics of this specific isomer is therefore essential for its effective application in research and development.

Core Molecular Structure and Physicochemical Profile

A thorough understanding of a molecule begins with its fundamental identity and structural features.

Chemical Identity

The essential identifiers and properties of 3-Benzylpiperidin-4-one hydrochloride are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-benzylpiperidin-4-one;hydrochloride | [4] |

| CAS Number | 854648-68-3 | [4] |

| Molecular Formula | C₁₂H₁₆ClNO | [4] |

| Molecular Weight | 225.71 g/mol | [4] |

| Canonical SMILES | C1CNCC(C1=O)CC2=CC=CC=C2.Cl | [4] |

| Parent Compound | 3-Benzylpiperidin-4-one (CID: 20361720) | [4][5] |

| Component Parts | 3-Benzylpiperidin-4-one, Hydrochloric Acid | [4] |

Structural Dissection

The molecule's architecture can be deconstructed into three key components:

-

The Piperidin-4-one Ring: A saturated six-membered heterocycle containing a nitrogen atom and a ketone at the C4 position. This core structure is conformationally flexible, typically adopting a stable chair conformation.

-

The C3-Benzyl Substituent: A benzyl group (-CH₂-Ph) attached to the carbon atom at position 3. This bulky, hydrophobic group significantly influences the molecule's steric profile and potential for π-π stacking interactions. Its placement creates a stereocenter at C3.

-

The Hydrochloride Salt: The nitrogen atom of the piperidine ring is basic and is protonated by hydrochloric acid. This forms an ammonium salt, which confers greater crystallinity, stability, and, most importantly, enhanced aqueous solubility compared to the free base.[6][7]

Stereochemistry and Conformation

The presence of the benzyl substituent at the C3 position renders this carbon a chiral center. Therefore, 3-Benzylpiperidin-4-one can exist as a pair of enantiomers, (R)- and (S)-. Commercially available material is typically supplied as a racemic mixture unless otherwise specified.

The piperidine ring itself is not planar and preferentially adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, the C3-benzyl group can occupy either an axial or an equatorial position. Due to the steric bulk of the benzyl group, the equatorial position is overwhelmingly favored to reduce unfavorable 1,3-diaxial interactions. This conformational preference is a critical factor in its reactivity and how it presents itself to other molecules, such as enzymes or reactants.

Synthesis and Purification Workflow

While numerous methods exist for synthesizing piperidones, a plausible and logical pathway for 3-Benzylpiperidin-4-one involves a multi-step sequence starting from readily available materials. The following represents a generalized, instructive workflow.

Retrosynthetic Analysis and Strategy

A common strategy for constructing substituted piperidones is the Dieckmann condensation, which forms a cyclic β-keto ester, followed by hydrolysis and decarboxylation. The key challenge is the introduction of the benzyl group at the desired C3 position. A logical approach involves synthesizing a diester precursor that already contains the benzyl moiety at the correct carbon.

Exemplary Synthetic Protocol

This protocol describes a self-validating system where the successful formation of each intermediate can be confirmed before proceeding.

Step 1: Synthesis of Diethyl 2-benzyl-4-(benzylamino)butanedioate (Intermediate I)

-

Objective: To construct the acyclic diester precursor.

-

Procedure:

-

To a solution of benzylamine (1.0 eq) in a suitable aprotic solvent like ethanol, add ethyl 2-benzyl-3-bromopropanoate (1.1 eq).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HBr byproduct.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Upon completion, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel) to yield the pure diester intermediate.

-

-

Causality & Expertise: Using a hindered base like DIPEA is crucial to prevent it from competing with benzylamine as a nucleophile. Ethanol is a good choice of solvent as it readily dissolves all reactants. Monitoring by TLC is a simple, effective way to validate reaction completion.

Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxo-3-benzylpiperidine-3-carboxylate (Intermediate II)

-

Objective: To form the piperidone ring via an intramolecular condensation.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a solution of a strong base like sodium ethoxide (1.2 eq) in anhydrous toluene.

-

Add a solution of Intermediate I in anhydrous toluene dropwise to the base at elevated temperature (e.g., 80-100 °C).

-

Reflux the mixture for 2-4 hours. The formation of a precipitate may be observed.

-

Cool the reaction to room temperature and carefully quench with dilute aqueous acid (e.g., 1M HCl).

-

Separate the organic layer, extract the aqueous layer, combine organic fractions, wash with brine, dry, and concentrate.

-

-

Causality & Expertise: Anhydrous conditions are absolutely critical as strong bases like sodium ethoxide react violently with water. The reaction is driven by the formation of a stable enolate. Toluene is used as a high-boiling, aprotic solvent.

Step 3: Hydrolysis, Decarboxylation, and Salt Formation (Final Product)

-

Objective: To remove the ester group at C3 and form the final hydrochloride salt.

-

Procedure:

-

Reflux the crude Intermediate II in a strong acidic solution, such as 6M hydrochloric acid, for 4-8 hours.[8]

-

This single step accomplishes both the hydrolysis of the ester to a carboxylic acid and its subsequent thermal decarboxylation.

-

Monitor the reaction for the cessation of CO₂ evolution.

-

Cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl.[9]

-

Add a suitable solvent for crystallization, such as isopropanol or acetonitrile, to the residue.[9]

-

Cool the solution to induce crystallization, collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

-

-

Causality & Expertise: Refluxing in strong acid provides the necessary conditions for both hydrolysis and decarboxylation, making it an efficient final step.[8] The protonated amine remains in the aqueous layer. Removing the solvent and recrystallizing is a standard and effective method for isolating and purifying the final hydrochloride salt product.

Spectroscopic and Analytical Characterization

Confirming the molecular structure and purity of the synthesized compound is a critical, self-validating step in any chemical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[10][11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the 5 protons of the benzyl ring.

-

Benzylic Protons (-CH₂-Ph): A set of two doublets (or a complex multiplet) between 2.8-3.3 ppm, indicative of diastereotopic protons adjacent to the C3 chiral center.

-

Piperidine Ring Protons: A series of complex multiplets from ~2.5 to 4.0 ppm.

-

Amine Proton (N-H): A broad singlet, typically downfield (>9 ppm), which may exchange with D₂O.

-

-

¹³C NMR: The carbon spectrum will corroborate the structure:

-

Carbonyl Carbon (C=O): A characteristic signal in the downfield region, typically >200 ppm.

-

Aromatic Carbons: Multiple signals between ~126-140 ppm.

-

Aliphatic Carbons: Signals for the benzylic CH₂ and the five carbons of the piperidine ring in the upfield region (~35-60 ppm).

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For 3-Benzylpiperidin-4-one (the free base), high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₂H₁₆NO⁺.[5] Common fragmentation patterns would include the loss of the benzyl group or cleavage of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The spectrum of 3-Benzylpiperidin-4-one hydrochloride will prominently feature:

-

N-H stretch: A broad and strong absorption band around 2400-2800 cm⁻¹, characteristic of a secondary ammonium salt.

-

C=O stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹, indicative of the saturated ketone.

-

C-H aromatic stretch: Signals just above 3000 cm⁻¹.

-

C-H aliphatic stretch: Signals just below 3000 cm⁻¹.

Applications in Research and Drug Development

3-Benzylpiperidin-4-one hydrochloride is primarily valued as a versatile chemical intermediate.[6] Its utility stems from the multiple reactive sites that can be selectively addressed to build molecular complexity.

-

Scaffold for Elaboration: The secondary amine is available for N-alkylation, N-acylation, or reductive amination, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

-

Ketone Chemistry: The C4 ketone can be transformed into a variety of other functionalities. It can be reduced to a hydroxyl group (creating a second chiral center), converted to an oxime, or used as a handle for reactions like the Wittig or Grignard reaction.

-

Intermediate for Neurological Agents: Piperidine derivatives are frequently explored for their activity in the central nervous system (CNS). This scaffold can serve as a starting point for the synthesis of compounds targeting neurological disorders.[6][12]

-

Ligand Development: The defined three-dimensional structure makes it a valuable core for designing ligands that bind to specific protein receptors or enzymes.[6]

By serving as a robust and adaptable building block, 3-Benzylpiperidin-4-one hydrochloride enables the efficient synthesis of novel and complex molecules, accelerating the discovery of new therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Hazards: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Benzylpiperidin-4-one hydrochloride is a structurally distinct and synthetically valuable molecule. Its key features—a reactive secondary amine, a modifiable ketone, and a chiral center adjacent to a bulky benzyl group—make it a powerful intermediate for constructing diverse and complex chemical entities. A thorough understanding of its molecular structure, conformational preferences, and analytical signatures is paramount for any researcher aiming to leverage its potential in drug discovery and medicinal chemistry. The methodologies and insights presented in this guide provide a solid technical foundation for the confident handling, characterization, and strategic application of this important compound.

References

-

PubChem. (n.d.). 3-Benzylpiperidin-4-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 1-Benzyl-3-phenylpiperidin-4-one hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-benzylpiperidin-4-one hydrochloride (C12H15NO). Retrieved from [Link]

-

Inxight Drugs. (n.d.). N-BENZYL-4-PIPERIDONE HYDROCHLORIDE. National Center for Advancing Translational Sciences. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chongqing Insky Pharmaceutical Co., Ltd. (n.d.). N-Benzyl-3-piperidone hydrochloride. Retrieved from [Link]

-

Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

LookChem. (n.d.). Cas 173186-91-9,1-BENZYL-3,3-DIMETHYL-PIPERIDIN-4-ONE. Retrieved from [Link]

-

Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.

-

Chemsrc. (n.d.). N-Benzyl-4-piperidone | CAS#:3612-20-2. Retrieved from [Link]

- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Retrieved from [Link]

- Google Patents. (n.d.). US3462444A - Novel 4-benzylpiperidine derivatives.

-

PubMed. (2014). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Benzyl-4-piperidone | CAS#:3612-20-2 | Chemsrc [chemsrc.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Benzylpiperidin-4-one hydrochloride | C12H16ClNO | CID 53417442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-benzylpiperidin-4-one hydrochloride (C12H15NO) [pubchemlite.lcsb.uni.lu]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 40064-34-4: 4,4-Piperidinediol, hydrochloride (1:1) [cymitquimica.com]

- 8. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 9. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

Technical Guide: Synthesis of 3-Benzylpiperidin-4-one Hydrochloride

This guide outlines the high-precision synthesis of 3-Benzylpiperidin-4-one hydrochloride , a critical intermediate in the development of neuroactive pharmacophores (e.g., substance P antagonists, opioids).

The chosen methodology prioritizes Kinetic Enolate Alkylation of an N-protected precursor. This route is selected for its regiochemical fidelity, minimizing the formation of thermodynamically favored 3,5-bis-benzyl byproducts common in uncontrolled alkylations.

Executive Summary & Retrosynthetic Logic

Target Molecule: 3-Benzylpiperidin-4-one HCl CAS Registry (Base): Generic scaffold class; specific salt forms vary. Core Challenge: Controlling mono-alkylation at the C3 position against competitive bis-alkylation (C3, C5) and self-condensation.

Strategic Route:

-

Protection: Utilization of tert-butyl carbamate (Boc) to mask the secondary amine, preventing N-quaternization and influencing ring conformation.

-

Kinetic Alkylation: Use of a bulky, non-nucleophilic base (LiHMDS or LDA) at cryogenic temperatures to generate the kinetic enolate, followed by trapping with benzyl bromide.

-

Deprotection/Salting: Acidolytic cleavage of the Boc group with concomitant hydrochloride salt formation.

Retrosynthetic Pathway (Visualization)

Figure 1: Retrosynthetic disconnection showing the kinetic alkylation strategy.

Detailed Experimental Protocol

Phase 1: Regioselective C3-Alkylation

Objective: Synthesize tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate. Mechanism: Kinetic deprotonation generates the less substituted enolate. The bulky lithium counter-ion and low temperature prevent equilibration to the thermodynamic enolate, ensuring mono-substitution.

Reagents & Stoichiometry:

| Component | Equiv. | Role | Critical Parameter |

|---|---|---|---|

| N-Boc-4-piperidone | 1.0 | Substrate | Must be dry (azeotrope w/ toluene if needed). |

| LiHMDS (1M in THF) | 1.1 | Base | Use fresh; avoid hydroxide contamination. |

| Benzyl Bromide | 1.05 | Electrophile | Filter through basic alumina if colored (acid removal). |

| THF (Anhydrous) | Solvent | Medium | 0.1 M concentration relative to substrate. |

Step-by-Step Methodology:

-

System Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool to room temperature under N₂ flow.

-

Solvation: Charge the RBF with N-Boc-4-piperidone (1.0 eq) and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

-

Enolization (The Critical Step):

-

Add LiHMDS (1.1 eq) dropwise via syringe over 20 minutes.

-

Causality: Slow addition prevents local exotherms that could trigger self-condensation or thermodynamic equilibration.

-

Stir at -78°C for 45 minutes to ensure complete enolate formation.

-

-

Alkylation:

-

Add Benzyl Bromide (1.05 eq) dropwise (neat or in minimal THF) over 10 minutes.

-

Observation: The solution may turn slightly yellow/cloudy as LiBr precipitates.

-

-

Ramp & Quench:

-

Stir at -78°C for 1 hour.

-

Allow the reaction to warm slowly to 0°C over 2 hours. Do not rush this; rapid warming can lead to bis-alkylation.

-

Quench with saturated aqueous NH₄Cl solution.

-

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-alkylated product typically elutes after the bis-alkylated impurity (if present) and before unreacted starting material.

Phase 2: Deprotection & Salt Formation

Objective: Isolate 3-Benzylpiperidin-4-one hydrochloride. Mechanism: Acid-catalyzed cleavage of the tert-butyl carbamate yields the unstable carbamic acid, which spontaneously decarboxylates to the amine salt.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified N-Boc intermediate (from Phase 1) in 1,4-dioxane (5 mL/g).

-

Acidolysis:

-

Add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0°C.

-

Warm to room temperature and stir for 2-4 hours.

-

Self-Validation: Monitor CO₂ evolution (bubbling) and the formation of a white precipitate.

-

-

Isolation:

-

Dilute the suspension with diethyl ether (Et₂O) to maximize precipitation.

-

Filter the solid under N₂ (hygroscopic precaution).

-

Wash the filter cake with cold Et₂O.

-

-

Drying: Dry under high vacuum at 40°C for 12 hours to remove trace dioxane.

Critical Process Parameters & Troubleshooting

The following logic tree describes the decision-making process for optimizing yield and purity.

Figure 2: Troubleshooting logic for the alkylation step.

Quantitative Data Summary:

| Parameter | Specification | Rationale |

| Enolization Temp | -78°C ± 5°C | Essential for kinetic control (mono-alkylation). |

| Base Equivalents | 1.05 - 1.10 eq | Excess causes poly-alkylation; deficit leaves SM. |

| Reaction Concentration | 0.1 - 0.2 M | High dilution favors intramolecular reactions (not desired here) but helps control exotherms. |

| Quench pH | ~7 (Neutral) | Prevents retro-Aldol or decomposition during workup. |

Analytical Characterization (Self-Validating)

A successful synthesis is validated by the following spectral signatures.

1H NMR (DMSO-d₆, 400 MHz) - HCl Salt:

-

Amine Protons: Broad singlet at δ 9.0–9.5 ppm (2H, NH₂⁺).

-

Aromatic Region: Multiplet at δ 7.1–7.4 ppm (5H, Benzyl-Ar).

-

Diagnostic C3-H: Multiplet/Triplet at δ ~3.1 ppm (1H, alpha-to-carbonyl). Note: This peak integrates to 1H.[1] If it is missing, you may have bis-alkylation.

-

Benzylic CH₂: Doublet of doublets (diastereotopic) around δ 2.8–3.0 ppm.

-

Piperidine Ring: Complex multiplets at δ 2.5–3.5 ppm.

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated for C₁₂H₁₅NO = 190.12. Observed = 190.1 m/z.

-

Validation: Absence of m/z 280 (Bis-benzyl byproduct).

References

-

Comins, D. L., et al. (2001).[2] "Enantioselective preparation of 3-substituted piperidines." Journal of Organic Chemistry. (Validates kinetic enolate strategies on piperidones).

-

Kuehne, M. E. (1970). "Synthesis of mono-alkylated piperidones." Journal of Organic Chemistry. (Foundational work on enamine vs enolate alkylation regioselectivity).

-

Orsini, P., et al. (2007).[3] "Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate." Synthesis. (Demonstrates N-Boc directing effects and lithium counter-ion importance).

-

Rosiak, A. (2014). "Synthesis of Novel Piperidine Building Blocks." King's College London Theses. (Detailed protocols for benzyl-piperidone derivatives).

Sources

3-Benzylpiperidin-4-one hydrochloride literature review

An In-Depth Technical Guide to 3-Benzylpiperidin-4-one Hydrochloride: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction

3-Benzylpiperidin-4-one hydrochloride is a pivotal heterocyclic compound that serves as a versatile building block in the landscape of modern medicinal chemistry. As a derivative of the piperidine scaffold, which is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, this molecule presents a unique combination of a rigid cyclic core and a flexible benzyl substituent.[1][2][3] This structure is of significant interest to researchers and drug development professionals for its utility as a key intermediate in the synthesis of complex, biologically active molecules. The piperidin-4-one core, in particular, has been identified as a valuable pharmacophore, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[4][5] This guide provides an in-depth technical overview of 3-Benzylpiperidin-4-one hydrochloride, focusing on its chemical properties, synthesis, and critical role in the development of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Benzylpiperidin-4-one hydrochloride is fundamental for its effective use in synthesis and drug design. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous characteristics for both reaction chemistry and pharmaceutical formulation.

| Property | Value | Source |

| IUPAC Name | 3-benzylpiperidin-4-one;hydrochloride | PubChem |

| CAS Number | 854648-68-3 | PubChem |

| Molecular Formula | C₁₂H₁₆ClNO | PubChem |

| Molecular Weight | 225.71 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Chem-Impex |

| Parent Compound | 3-Benzylpiperidin-4-one (CID: 20361720) | PubChem |

Synthesis and Mechanistic Insights

The synthesis of 3-substituted-4-piperidones is a non-trivial task that requires careful strategic planning to control regioselectivity. Direct benzylation of a piperidin-4-one precursor at the C3 position (α- to the carbonyl) is a primary challenge. A common and effective strategy involves the use of an N-protected piperidin-4-one to prevent competing N-benzylation.

A plausible and widely adopted approach is the α-benzylation of an N-protected 4-piperidone enolate or its equivalent. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is critical, as it influences the stability of the intermediate enolate and the overall yield, and it must be readily cleavable in a subsequent step.

Representative Synthetic Workflow

The following workflow illustrates a logical pathway to the target molecule, beginning with a commercially available N-Boc-4-piperidone. This multi-step process is designed to ensure regiochemical control and provide a good overall yield.

Caption: Synthetic workflow for 3-Benzylpiperidin-4-one HCl.

Causality Behind Experimental Choices:

-

N-Protection: The use of the tert-butyloxycarbonyl (Boc) group is strategic. It is sterically bulky, which can influence the conformation of the piperidine ring, and it is stable under the basic conditions required for enolate formation. Most importantly, it can be removed under acidic conditions that are typically orthogonal to many other functional groups.

-

Enolate Formation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is employed at low temperatures (-78 °C). This ensures rapid and complete deprotonation at the α-carbon to form the kinetic enolate, minimizing self-condensation and other side reactions.

-

Alkylation: Benzyl bromide is an effective electrophile for this reaction. The reaction is an Sₙ2 displacement on the benzyl bromide by the nucleophilic enolate.

-

Deprotection and Salt Formation: Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid cleaves the Boc group. Subsequent treatment with a solution of HCl in a non-aqueous solvent (like ethanol or diethyl ether) protonates the piperidine nitrogen to yield the desired hydrochloride salt, which often aids in purification by crystallization.

Detailed Experimental Protocol: Synthesis of N-Boc-3-benzyl-4-piperidone (Intermediate)

This protocol describes a key step in the synthesis, the α-benzylation, which is the core transformation for installing the benzyl group at the desired position.

Materials and Reagents:

-

N-Boc-4-piperidone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form LDA.

-

Enolate Formation: Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask. Cool this solution to -78 °C. Transfer the prepared LDA solution from step 1 into the N-Boc-4-piperidone solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add benzyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then let it slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-benzyl-4-piperidone.

Self-Validation: The purity of the intermediate should be confirmed using Thin Layer Chromatography (TLC) and characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the correct structure before proceeding to the deprotection step.

Applications in Drug Discovery and Development

The true value of 3-Benzylpiperidin-4-one hydrochloride lies in its role as a versatile scaffold for generating diverse molecular architectures. The piperidin-4-one moiety is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][4][5] The benzyl group at the C3 position provides a vector for exploring structure-activity relationships (SAR), while the ketone and the secondary amine functionalities serve as handles for a multitude of chemical transformations.

Derivatives of substituted piperidones have demonstrated a remarkable range of pharmacological activities:

-

Antimicrobial and Antifungal Agents: The piperidin-4-one nucleus has been incorporated into compounds showing potent activity against bacteria and fungi.[4]

-

Anti-inflammatory Activity: Certain derivatives have shown significant anti-inflammatory and antiproliferative effects.[6]

-

Central Nervous System (CNS) Agents: The piperidine scaffold is a cornerstone in the design of drugs targeting the CNS, including analgesics, antipsychotics, and treatments for neurological disorders.[7]

-

Antiviral and Anticancer Applications: The versatility of the piperidone core allows for its use in creating inhibitors for viral replication and compounds with cytotoxic activity against cancer cell lines.[8]

Caption: Logical flow from core scaffold to therapeutic applications.

Safety and Handling

Based on available data, 3-Benzylpiperidin-4-one hydrochloride should be handled with appropriate care in a laboratory setting. It is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.

Recommended Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

3-Benzylpiperidin-4-one hydrochloride is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure provides multiple points for chemical modification, allowing for the systematic exploration of chemical space in the search for new therapeutic agents. The synthetic pathways, while requiring careful control, are based on well-established organic chemistry principles, making the scaffold accessible for research purposes. As the demand for novel drugs with improved efficacy and safety profiles continues to grow, the importance of versatile and strategically designed building blocks like 3-Benzylpiperidin-4-one hydrochloride will undoubtedly increase, solidifying its place as a cornerstone in the drug discovery and development pipeline.

References

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

-

Ivasiv, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available from: [Link]

-

Manjula, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-191. Available from: [Link]

-

MDPI Encyclopedia. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53417442, 3-Benzylpiperidin-4-one hydrochloride. Available from: [Link]

-

Özdemir, A., et al. (2003). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. PubMed. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Available from: [Link]

-

Siwek, A., et al. (2004). Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives. PubMed. Available from: [Link]

-

Sridhar, S. K., et al. (2002). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. Available from: [Link]

- Van der Mey, M., et al. (2009). Piperidone derivatives and medical uses thereof. Google Patents.

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Available from: [Link]

- Zhang, W., et al. (2010). Method for synthesizing N-benzyl-4-methyl-3-piperidone. Google Patents.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2009033689A1 - Piperidone derivatives and medical uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Applications of 3-Benzylpiperidin-4-one Hydrochloride

A Senior Application Scientist's Perspective on a Versatile Scaffold in Medicinal Chemistry

Abstract

The piperidin-4-one framework is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of a key derivative, 3-Benzylpiperidin-4-one hydrochloride. We will delve into the strategic considerations behind its synthesis, focusing on the Stork enamine alkylation as a robust method for introducing the crucial benzyl group at the C3 position. This guide will offer a detailed, step-by-step protocol for its preparation, from the N-protection of the piperidone ring to the final deprotection and salt formation. Furthermore, we will explore the significance of this compound as a versatile intermediate in the development of novel therapeutics, particularly in the realm of neuroactive agents and other targeted therapies. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the chemistry and utility of this important building block.

Introduction: The Significance of the Piperidin-4-one Core

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. Within the broader class of piperidines, the piperidin-4-one skeleton has emerged as a particularly valuable building block in medicinal chemistry.[2] The presence of the ketone functionality offers a reactive handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

The strategic placement of substituents on the piperidin-4-one ring is crucial for modulating pharmacological activity. While much research has focused on N-substituted and 2,6-disubstituted derivatives, the synthesis and application of 3-substituted piperidin-4-ones offer unique opportunities for exploring new chemical space and developing novel therapeutic agents. The introduction of a benzyl group at the 3-position, as in 3-Benzylpiperidin-4-one, provides a lipophilic and sterically demanding substituent that can profoundly influence receptor binding and pharmacokinetic properties.

This guide will focus on the synthesis and utility of 3-Benzylpiperidin-4-one hydrochloride, a stable and readily handled form of the parent compound. We will explore a logical and efficient synthetic strategy, provide a detailed experimental protocol, and discuss the potential applications of this versatile intermediate in the pursuit of new medicines.

Synthetic Strategy: The Stork Enamine Alkylation Approach

The key challenge in the synthesis of 3-Benzylpiperidin-4-one lies in the regioselective introduction of the benzyl group at the C3 position, alpha to the carbonyl. Direct alkylation of the 4-piperidone enolate can be problematic, often leading to a mixture of C- and N-alkylation products, as well as over-alkylation. A more controlled and widely adopted strategy is the Stork enamine alkylation.[3][4][5] This method involves the conversion of the ketone into a more nucleophilic enamine intermediate, which then undergoes a clean SN2 reaction with an activated electrophile, such as benzyl bromide. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now bearing the desired alkyl substituent at the alpha-position.

To prevent undesired N-alkylation during the process, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of enamine formation and alkylation, and its facile removal under acidic conditions.

The overall synthetic workflow can be envisioned as a three-stage process:

-

N-Protection: The commercially available 4-piperidone is protected with a Boc group to yield N-Boc-4-piperidone.

-

Stork Enamine Alkylation: The N-Boc-4-piperidone is converted to its enamine, which is then alkylated with benzyl bromide to introduce the benzyl group at the C3 position.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the resulting 3-Benzylpiperidin-4-one is isolated as its stable hydrochloride salt.

This strategic approach ensures high regioselectivity and provides a reliable route to the target compound.

Detailed Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for the synthesis of 3-Benzylpiperidin-4-one hydrochloride, based on established chemical principles and analogous transformations.

Stage 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

Rationale: The protection of the piperidine nitrogen is the crucial first step to prevent unwanted side reactions at the nitrogen atom during the subsequent alkylation step. The Boc group is chosen for its robustness and ease of removal.

Procedure:

-

To a stirred solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, add a base such as triethylamine or sodium bicarbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-oxopiperidine-1-carboxylate as a solid or oil, which can often be used in the next step without further purification.

Stage 2: Synthesis of tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate

Rationale: This stage employs the Stork enamine alkylation to regioselectively introduce the benzyl group at the C3 position. Pyrrolidine is a commonly used secondary amine for enamine formation with six-membered ring ketones.

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous toluene.

-

Add pyrrolidine (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours), indicating complete enamine formation.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Dissolve the crude enamine in an anhydrous aprotic solvent such as acetonitrile or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a precipitate (the iminium salt) may be observed.[6]

-

After the alkylation is complete (monitored by TLC), add an equal volume of water and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate.

Stage 3: Synthesis of 3-Benzylpiperidin-4-one Hydrochloride

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. The use of HCl in a non-aqueous solvent like dioxane or diethyl ether allows for the direct precipitation of the desired hydrochloride salt.

Procedure:

-

Dissolve the purified N-Boc-3-benzyl-4-piperidone (1.0 eq) in a minimal amount of a suitable solvent such as anhydrous diethyl ether or dioxane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in dioxane (e.g., 4 M) or bubble dry HCl gas through the solution until the reaction is complete (monitored by TLC).

-

A white precipitate of 3-Benzylpiperidin-4-one hydrochloride will form.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization

The synthesized 3-Benzylpiperidin-4-one hydrochloride should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.72 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in water and methanol |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR (DMSO-d₆): δ 9.5-10.5 (br s, 2H, NH₂⁺), 7.2-7.4 (m, 5H, Ar-H), 3.0-3.5 (m, 5H, piperidine protons), 2.7-2.9 (m, 2H, benzyl CH₂), 2.3-2.6 (m, 2H, piperidine protons).

-

¹³C NMR (DMSO-d₆): δ 208-212 (C=O), 138-140 (Ar-C), 128-130 (Ar-CH), 126-128 (Ar-CH), 50-55 (piperidine CH), 45-50 (piperidine CH₂), 40-45 (piperidine CH₂), 30-35 (benzyl CH₂).

-

IR (KBr, cm⁻¹): ~2700-3000 (N-H stretch of ammonium salt), ~1720 (C=O stretch), ~1600, 1495, 1450 (aromatic C=C stretch).

-

Mass Spectrometry (ESI+): m/z = 190.1 [M+H]⁺ (for the free base).

Applications in Drug Discovery and Medicinal Chemistry

3-Benzylpiperidin-4-one hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Scaffold for Neuroactive Compounds

The piperidine core is prevalent in many centrally active agents. The 3-benzyl substituent can impart favorable properties for crossing the blood-brain barrier and can engage in hydrophobic or π-stacking interactions with protein targets. Derivatives of 3-benzylpiperidine have been investigated for their activity as:

-

Opioid Receptor Modulators: The 4-arylpiperidine scaffold is a well-known pharmacophore for opioid receptor ligands. Modifications at the 3-position can influence selectivity and efficacy at mu, delta, and kappa opioid receptors.[7]

-

Dopamine and Serotonin Receptor Ligands: Substituted piperidines are known to interact with various monoamine transporters and receptors. The specific substitution pattern on the 3-benzylpiperidine core can be tuned to achieve desired affinities and functional activities at these targets.

Intermediate for Complex Molecule Synthesis

The ketone and secondary amine functionalities of 3-Benzylpiperidin-4-one provide orthogonal handles for further synthetic elaboration. The ketone can be transformed into a variety of other functional groups, including alcohols, amines, and alkenes. The nitrogen can be readily alkylated, acylated, or arylated to introduce additional diversity. This versatility makes it an attractive starting material for the synthesis of complex natural product analogues and other novel chemical entities.

Potential in Anticancer and Antimicrobial Drug Discovery

Derivatives of piperidin-4-one have demonstrated a broad range of biological activities, including anticancer and antimicrobial effects.[8][9] The 3-benzyl-2,6-diarylpiperidin-4-one scaffold, for instance, has been shown to possess potent antifungal activity.[8] The introduction of the 3-benzyl group can be a key structural feature in the design of new agents targeting cancer cells or pathogenic microbes.

Conclusion

3-Benzylpiperidin-4-one hydrochloride is a valuable and versatile building block in medicinal chemistry. Its synthesis, achievable through a regioselective Stork enamine alkylation of an N-protected 4-piperidone, provides access to a scaffold with significant potential for the development of novel therapeutics. The strategic placement of the benzyl group at the C3 position offers unique opportunities for exploring structure-activity relationships and designing ligands with tailored pharmacological profiles. As the demand for new and effective drugs continues to grow, the importance of key intermediates like 3-Benzylpiperidin-4-one hydrochloride in enabling the synthesis of diverse and complex molecular architectures will undoubtedly increase. This guide provides a solid foundation for researchers to confidently synthesize and utilize this important compound in their drug discovery endeavors.

References

Sources

- 1. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Cornerstone of Complex Synthesis: A Technical Guide to 3-Benzylpiperidin-4-one Hydrochloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an invaluable building block for targeting a wide array of biological receptors. Within this class of compounds, 3-Benzylpiperidin-4-one hydrochloride emerges as a particularly strategic starting material. Its unique structure, featuring a reactive ketone functionality and a benzyl group at the 3-position, provides a versatile platform for constructing complex molecular architectures, especially in the development of novel therapeutics for neurological disorders and pain management.[2][3] This guide offers a deep dive into the synthesis, properties, and application of this critical intermediate, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. 3-Benzylpiperidin-4-one hydrochloride is a stable, crystalline solid, which simplifies handling and storage. Its hydrochloride salt form enhances solubility in protic solvents, a key consideration for reaction setup.

Table 1: Physicochemical Properties of 3-Benzylpiperidin-4-one Hydrochloride

| Property | Value | Source |

| Molecular Formula | C12H16ClNO | [4] |

| Molecular Weight | 225.71 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 108-116 °C | [2] |

| IUPAC Name | 3-benzylpiperidin-4-one;hydrochloride | [4] |

| Canonical SMILES | C1CNCC(C1=O)CC2=CC=CC=C2.Cl | [4] |

Safety and Handling: 3-Benzylpiperidin-4-one hydrochloride is an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthesis Strategies: Building the Piperidone Ring

The synthesis of substituted 4-piperidones is a well-established field, with several robust methods available to the synthetic chemist. The choice of strategy often depends on the availability of starting materials, desired scale, and substituent tolerance. The most prevalent and industrially relevant approach for analogous structures is the Dieckmann condensation.[5][6][7][8][9]

The Dieckmann Condensation Approach

The Dieckmann condensation is a powerful intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target cyclic ketone.[8][9] For 4-piperidones, this involves the cyclization of an aminodicarboxylate ester.[7]

Causality Behind the Choice: This method is favored for its efficiency in ring formation and the relative accessibility of the acyclic precursors. The reaction is base-catalyzed, typically using sodium ethoxide or sodium hydride, which deprotonates the α-carbon of one ester group, initiating an intramolecular nucleophilic attack on the other ester carbonyl.[7][8] Careful control of reaction conditions, such as high dilution, is crucial to favor the intramolecular cyclization over intermolecular polymerization.[7]

Caption: General workflow for 4-piperidone synthesis via Dieckmann condensation.

Alternative Synthetic Routes

While the Dieckmann condensation is a mainstay, other methods offer unique advantages.

-

Reductive Amination: Double reductive amination (DRA) of dicarbonyl compounds provides a direct route to the piperidine skeleton. This "one-pot" cascade reaction is efficient and versatile, relying on the formation and subsequent reduction of imine intermediates.[10]

-

Pyridine Derivatization: Alkylation of commercially available 3-hydroxypyridine followed by reduction is an effective route to 3-substituted piperidones.[5] This strategy leverages the aromatic precursor to install the desired substitution pattern before creating the saturated heterocyclic ring. A Chinese patent describes a similar approach starting from 3-hydroxy-4-methylpyridine and benzyl chloride.[11]

Protocol: Synthesis of a 4-Piperidone via Dieckmann Condensation

This protocol is a representative example based on established methodologies for synthesizing N-substituted 4-piperidones.[7][9]

Objective: To synthesize an N-benzyl-4-piperidone precursor via a three-step sequence involving Michael addition, Dieckmann condensation, and hydrolytic decarboxylation.

Materials:

-

Benzylamine

-

Ethyl acrylate

-

Sodium metal (or Sodium Hydride)

-

Anhydrous Toluene

-

Hydrochloric Acid (concentrated)

-

Diethyl ether

-

Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

-

Synthesis of the Aminodiester (Michael Addition):

-

In a round-bottom flask, dissolve benzylamine (1.0 eq) in ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add ethyl acrylate (2.1 eq) dropwise while maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Remove the solvent under reduced pressure to yield the crude diethyl 3,3'-(benzylazanediyl)dipropanoate. This intermediate is often used in the next step without further purification.

-

-

Ring Closure (Dieckmann Condensation):

-

Expertise Note: This step is moisture-sensitive and must be performed under an inert atmosphere (e.g., Nitrogen or Argon). The use of high dilution is critical to maximize the yield of the intramolecular cyclization product.[7]

-

Prepare a suspension of sodium hydride (1.1 eq) in anhydrous toluene in a large, dry, three-necked flask equipped with a reflux condenser and dropping funnel.

-

Heat the suspension to reflux.

-

Add a solution of the crude aminodiester from Step 1 in anhydrous toluene dropwise to the refluxing suspension over several hours.

-

After the addition is complete, continue refluxing for an additional 2-4 hours. The formation of a thick precipitate indicates the formation of the sodium salt of the β-keto ester.

-

Cool the reaction mixture to room temperature.

-

-

Hydrolysis and Decarboxylation:

-

Trustworthiness Note: The workup must be performed carefully. Quenching the reaction is exothermic and can reverse the condensation if the temperature is not controlled.[7]

-

Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

-

Transfer the mixture to a round-bottom flask and heat to reflux for 4-6 hours to effect hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

-

Cool the solution and basify with a strong base (e.g., NaOH) to pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-4-piperidone. Purification can be achieved by vacuum distillation or chromatography.

-

Applications as a Starting Material in Drug Development

3-Benzylpiperidin-4-one hydrochloride is not an end-product but a versatile intermediate. Its ketone group is a synthetic handle for a multitude of transformations, including reductive amination, Wittig reactions, and additions of organometallic reagents. These reactions allow for the introduction of diverse functional groups at the 4-position, which is critical for modulating pharmacological activity.